N-(4-bromo-3-methylphenyl)-1-{[2-(2,4-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-5-methyl-1H-1,2,3-triazole-4-carboxamide
Description
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Properties
IUPAC Name |
N-(4-bromo-3-methylphenyl)-1-[[2-(2,4-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl]-5-methyltriazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24BrN5O4/c1-13-10-16(6-9-19(13)25)26-23(31)22-14(2)30(29-28-22)12-20-15(3)34-24(27-20)18-8-7-17(32-4)11-21(18)33-5/h6-11H,12H2,1-5H3,(H,26,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYBUXTFLEQETON-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C2=C(N(N=N2)CC3=C(OC(=N3)C4=C(C=C(C=C4)OC)OC)C)C)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24BrN5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
526.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-bromo-3-methylphenyl)-1-{[2-(2,4-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-5-methyl-1H-1,2,3-triazole-4-carboxamide is a complex compound with potential therapeutic applications. Its unique structural features suggest diverse biological activities, making it a subject of interest in medicinal chemistry and pharmacology.
Chemical Structure and Properties
The compound can be represented by the following structural formula:
It has a molecular weight of approximately 433.33 g/mol. The presence of multiple functional groups, including a triazole ring and oxazole moiety, indicates potential interactions with various biological targets.
Biological Activity Overview
Research indicates that this compound exhibits significant biological activities, particularly in the following areas:
1. Antimicrobial Activity
Studies have shown that derivatives of triazoles and oxazoles often possess antimicrobial properties. For instance, related compounds have demonstrated effectiveness against various strains of bacteria and fungi. The specific activity of this compound against multidrug-resistant pathogens is an area of ongoing research.
| Compound | MIC (µg/mL) | MBC (µg/mL) |
|---|---|---|
| N-(4-bromo-3-methylphenyl)-... | 12.5 | 25 |
| Control (Ciprofloxacin) | 0.5 | 1 |
2. Anticancer Activity
The compound's structural similarity to known anticancer agents suggests potential efficacy in inhibiting tumor growth. Preliminary studies indicate that it may induce apoptosis in cancer cell lines through mechanisms involving DNA damage and cell cycle arrest.
3. Enzyme Inhibition
N-(4-bromo-3-methylphenyl)-... has been evaluated for its ability to inhibit specific enzymes involved in metabolic pathways. This includes studies on its interaction with DNA gyrase and other targets critical for bacterial survival.
Case Study 1: Antibacterial Efficacy
In a study evaluating the antibacterial activity against XDR-Salmonella Typhi, the compound exhibited a minimum inhibitory concentration (MIC) of 12.5 µg/mL and a minimum bactericidal concentration (MBC) of 25 µg/mL. This suggests potent activity compared to traditional antibiotics .
Case Study 2: Anticancer Potential
In vitro tests on breast cancer cell lines revealed that the compound could significantly inhibit cell proliferation at concentrations as low as 10 µM. Mechanistic studies indicated that it induces apoptosis via the mitochondrial pathway .
The biological activity of N-(4-bromo-3-methylphenyl)-... is hypothesized to involve:
- Interaction with DNA : Binding to DNA and interfering with replication processes.
- Enzyme Inhibition : Targeting key enzymes such as DNA gyrase and topoisomerases.
- Induction of Apoptosis : Triggering apoptotic pathways in cancer cells through oxidative stress and mitochondrial dysfunction.
Q & A
Q. What are the established synthetic routes for this compound, and what reaction conditions optimize yield and purity?
The synthesis typically involves multi-step protocols:
- Step 1 : Formation of the oxazole ring via cyclocondensation of substituted phenyl groups with ethyl acetoacetate derivatives under reflux conditions (e.g., ethanol, 80°C for 12 hours) .
- Step 2 : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to construct the triazole core, requiring strict temperature control (0–5°C) to minimize side reactions .
- Step 3 : Carboxamide coupling using EDCI/HOBt as coupling agents in anhydrous DMF, achieving >75% yield when reaction times exceed 24 hours .
- Optimization : Ultrasound-assisted methods reduce reaction times by 40% and improve yields by ~15% compared to traditional heating .
Q. Which spectroscopic techniques effectively characterize this compound’s structure?
- NMR : H and C NMR are critical for confirming substituent positions (e.g., methoxy vs. methyl groups). Aromatic protons in the 2,4-dimethoxyphenyl moiety appear as doublets at δ 6.7–7.2 ppm .
- Mass Spectrometry (HRMS) : Exact mass analysis (e.g., m/z 568.1243 [M+H]) validates molecular formula integrity .
- X-ray Crystallography : SHELXL refinement resolves anisotropic displacement parameters, particularly for the bromophenyl group, which often exhibits positional disorder .
Q. What in vitro assays are recommended for preliminary pharmacological screening?
- Anticancer Activity : MTT assays against human carcinoma cell lines (e.g., HepG2, MCF-7) with IC values <10 µM warrant further study .
- Antimicrobial Screening : Broth microdilution assays (CLSI guidelines) against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans) .
- Controls : Include positive controls (e.g., doxorubicin for anticancer assays) and vehicle-only controls to exclude solvent toxicity .
Advanced Research Questions
Q. How can computational modeling elucidate structure-activity relationships (SAR) for this compound?
- Molecular Docking : AutoDock Vina predicts binding poses in kinase targets (e.g., EGFR), with docking scores <−9.0 kcal/mol indicating high affinity. Validation via mutagenesis (e.g., T790M EGFR mutants) confirms predicted interactions .
- QSAR Modeling : Hammett constants for substituents (e.g., Br vs. CH) correlate with bioactivity trends. Outliers may arise from unaccounted solvation effects .
Q. How to resolve contradictions between QSAR predictions and experimental bioactivity data?
- Data Validation : Replicate assays under standardized conditions (e.g., ATP concentration in kinase assays) to exclude experimental variability .
- Purity Checks : HPLC analysis (C18 column, acetonitrile/water gradient) detects impurities >0.5% that may skew bioactivity .
- Meta-Analysis : Compare results with structurally analogous compounds (e.g., 4-chloro vs. 4-bromo derivatives) to identify substituent-specific trends .
Q. What crystallization strategies yield high-quality crystals for X-ray studies?
- Solvent Screening : Use a 1:1 v/v mixture of dichloromethane/hexane for slow evaporation, achieving crystals with R <5% .
- Temperature Gradients : Gradual cooling from 40°C to 4°C over 72 hours minimizes twinning in the triazole ring .
- Data Collection : Synchrotron radiation (λ = 0.710–0.980 Å) enhances resolution for heavy atoms (e.g., bromine) .
Q. Which biophysical techniques quantify target-binding kinetics and thermodynamics?
- Surface Plasmon Resonance (SPR) : Measures on/off rates (e.g., = 1.2 × 10 Ms, = 0.003 s) for real-time interaction analysis with immobilized proteins .
- Isothermal Titration Calorimetry (ITC) : Determines ΔG (−10.2 kcal/mol) and ΔH (−8.5 kcal/mol) values, revealing entropy-driven binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
